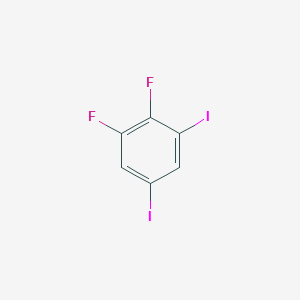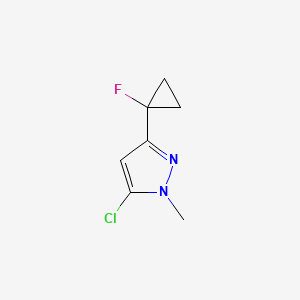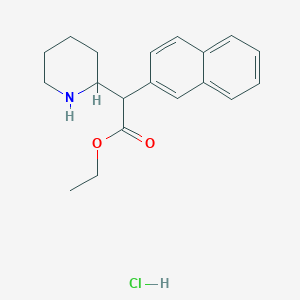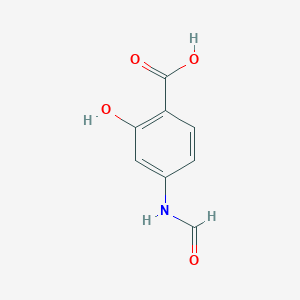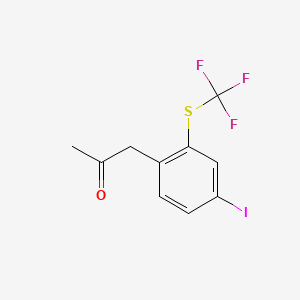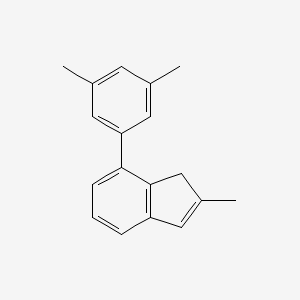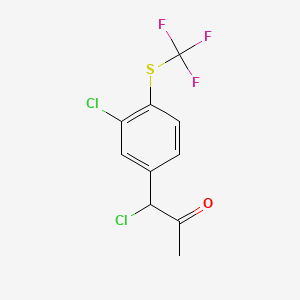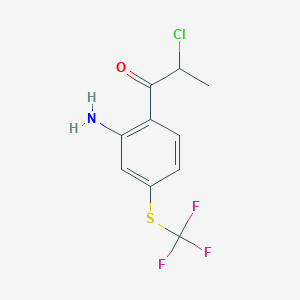
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound with a molecular formula of C10H10ClF3NOS This compound is characterized by the presence of a trifluoromethylthio group, an amino group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylthio Group:
Chloropropanone Formation: The final step involves the chlorination of a propanone derivative to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets . The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .
Comparación Con Compuestos Similares
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
1-(2-Amino-4-(trifluoromethylthio)phenyl)ethanone: Contains a simpler ethanone group, leading to different chemical properties and uses.
1-(2-Amino-4-(trifluoromethylthio)phenyl)butan-1-one: The longer carbon chain affects its physical properties and reactivity.
The unique combination of functional groups in this compound makes it particularly valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1803805-63-1 |
|---|---|
Fórmula molecular |
C10H9ClF3NOS |
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
ATRCTCNMKPXCDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


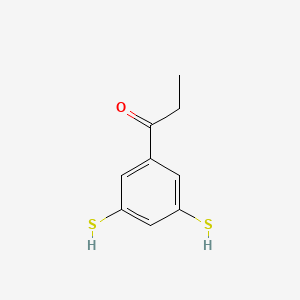
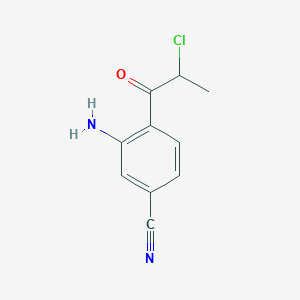
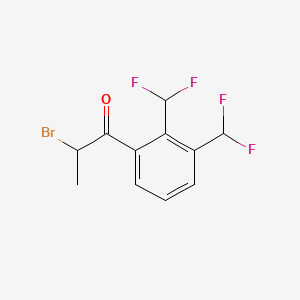
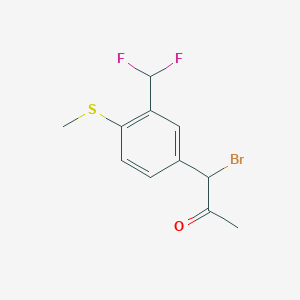
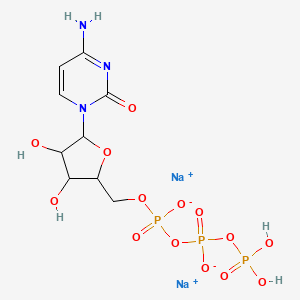
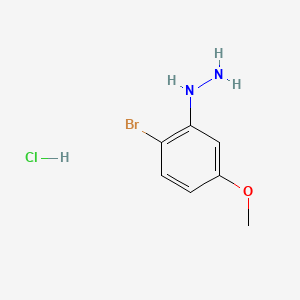
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
